molecular formula C20H22N2O4 B5241419 3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione

3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione

Cat. No.: B5241419
M. Wt: 354.4 g/mol
InChI Key: DCAHCXBEGOWHAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione is a complex organic compound with a molecular formula of C20H23NO4 and a molecular weight of 341.4 g/mol . This compound is characterized by the presence of a pyrrolidine-2,5-dione core, substituted with a phenyl group and a 3,4-dimethoxyphenylethylamino group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione typically involves multiple steps. One common method starts with the reaction of 3,4-dimethoxyphenethylamine with phthalic anhydride to form an intermediate compound. This intermediate is then subjected to cyclization under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione is unique due to its combination of a pyrrolidine-2,5-dione core with a 3,4-dimethoxyphenylethylamino group. This structure imparts distinct chemical properties and biological activities, making it valuable for specific research applications .

Properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethylamino]-1-phenylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-25-17-9-8-14(12-18(17)26-2)10-11-21-16-13-19(23)22(20(16)24)15-6-4-3-5-7-15/h3-9,12,16,21H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCAHCXBEGOWHAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2CC(=O)N(C2=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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